molecular formula C11H15N3O3 B7926486 [Cyclopropyl-(3-methoxy-pyrazin-2-ylmethyl)-amino]-acetic acid

[Cyclopropyl-(3-methoxy-pyrazin-2-ylmethyl)-amino]-acetic acid

Cat. No.: B7926486
M. Wt: 237.25 g/mol
InChI Key: RBTQXLKLSDPASF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[Cyclopropyl-(3-methoxy-pyrazin-2-ylmethyl)-amino]-acetic acid: is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyclopropyl group, a methoxy-substituted pyrazine ring, and an amino-acetic acid moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Cyclopropyl-(3-methoxy-pyrazin-2-ylmethyl)-amino]-acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazine ring: The pyrazine ring can be synthesized through a condensation reaction between appropriate diamines and diketones under acidic conditions.

    Introduction of the methoxy group: The methoxy group is introduced via methylation of the pyrazine ring using methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the cyclopropyl group: The cyclopropyl group is introduced through a cyclopropanation reaction using diazomethane and a suitable catalyst.

    Formation of the amino-acetic acid moiety: The final step involves the coupling of the pyrazine derivative with glycine or its derivatives under peptide coupling conditions, such as using carbodiimide reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to enhance reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

[Cyclopropyl-(3-methoxy-pyrazin-2-ylmethyl)-amino]-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the methoxy group.

Scientific Research Applications

[Cyclopropyl-(3-methoxy-pyrazin-2-ylmethyl)-amino]-acetic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [Cyclopropyl-(3-methoxy-pyrazin-2-ylmethyl)-amino]-acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to enzymes: Inhibiting or modulating enzyme activity by binding to the active site or allosteric sites.

    Interacting with receptors: Modulating receptor activity by acting as an agonist or antagonist.

    Affecting cellular pathways: Influencing signaling pathways and gene expression to exert its biological effects.

Comparison with Similar Compounds

[Cyclopropyl-(3-methoxy-pyrazin-2-ylmethyl)-amino]-acetic acid can be compared with other similar compounds, such as:

    Pyrazole derivatives: These compounds also contain a pyrazine ring and exhibit similar biological activities.

    Cyclopropyl-containing compounds: These compounds share the cyclopropyl group and may have similar chemical reactivity.

    Amino-acetic acid derivatives: These compounds contain the amino-acetic acid moiety and are used in similar applications.

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[cyclopropyl-[(3-methoxypyrazin-2-yl)methyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c1-17-11-9(12-4-5-13-11)6-14(7-10(15)16)8-2-3-8/h4-5,8H,2-3,6-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBTQXLKLSDPASF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1CN(CC(=O)O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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